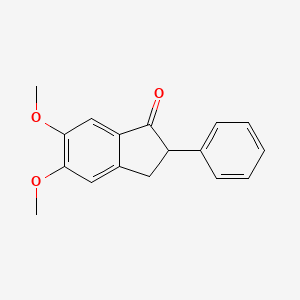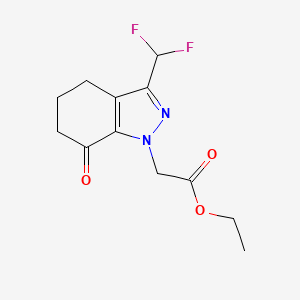
8-Bromo-5-propoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-propoxisoquinolina: es un compuesto químico que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están relacionados estructuralmente con las quinolinas. La presencia de un átomo de bromo en la posición 8 y un grupo propoxilo en la posición 5 hace que este compuesto sea único.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Bromo-5-propoxisoquinolina normalmente implica la bromación de derivados de isoquinolina. Un método común incluye el uso de N-bromosuccinimida (NBS) como agente bromante en presencia de un catalizador como el cloruro de aluminio. La reacción se lleva a cabo a temperaturas controladas para asegurar la bromación selectiva en la posición 8. El grupo propoxilo se puede introducir mediante una reacción de sustitución nucleófila utilizando alcohol propílico y una base adecuada.
Métodos de producción industrial: La producción industrial de 8-Bromo-5-propoxisoquinolina puede implicar reacciones de bromación y sustitución a gran escala. El proceso se optimiza para un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo para mantener condiciones de reacción consistentes. El uso de sistemas automatizados garantiza un control preciso de la temperatura, la presión y la adición de reactivos, lo cual es crucial para la producción eficiente de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: La 8-Bromo-5-propoxisoquinolina se somete a varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El átomo de bromo en la posición 8 se puede sustituir con otros nucleófilos mediante reacciones como el acoplamiento de Suzuki-Miyaura, utilizando catalizadores de paladio y ácidos borónicos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Catalizadores de paladio, ácidos borónicos y bases como el carbonato de potasio en disolventes orgánicos.
Principales productos formados:
Oxidación: Formación de N-óxidos de isoquinolina.
Reducción: Formación de derivados de 8-bromo-5-propoxisoquinolina con grupos funcionales reducidos.
Sustitución: Formación de varios derivados de isoquinolina sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: La 8-Bromo-5-propoxisoquinolina se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sirve como bloque de construcción en la preparación de varios compuestos heterocíclicos.
Biología: En la investigación biológica, este compuesto se estudia por sus posibles propiedades farmacológicas. Puede exhibir actividad contra ciertos objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: La estructura del compuesto sugiere posibles aplicaciones en la química medicinal, particularmente en el diseño de nuevos agentes terapéuticos. Sus derivados pueden poseer propiedades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: En el sector industrial, la 8-Bromo-5-propoxisoquinolina se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Su estructura única permite el desarrollo de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 8-Bromo-5-propoxisoquinolina implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo propoxilo contribuyen a su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en varias vías biológicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías afectadas por este compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
8-Bromoisoquinolina: Carece del grupo propoxilo, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.
5-Propoxisoquinolina:
8-Bromo-7-metoxisoquinolina: Contiene un grupo metoxilo en lugar de un grupo propoxilo, lo que lleva a diferentes propiedades químicas y reactividad.
Singularidad: La 8-Bromo-5-propoxisoquinolina es única debido a la presencia tanto del átomo de bromo como del grupo propoxilo. Esta combinación mejora su reactividad y permite una gama más amplia de transformaciones químicas.
Propiedades
Número CAS |
820238-27-5 |
|---|---|
Fórmula molecular |
C12H12BrNO |
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
8-bromo-5-propoxyisoquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)10-8-14-6-5-9(10)12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
ZEJRURRSILWEAX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C=CN=CC2=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
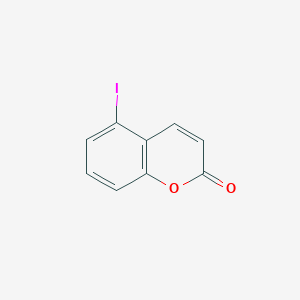
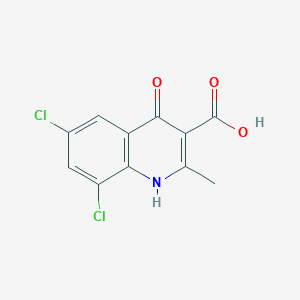
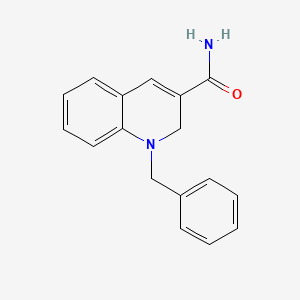
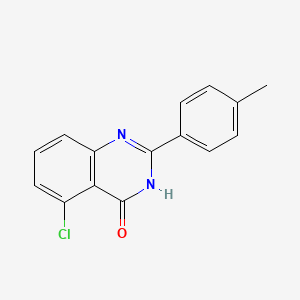

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)

